Cas no 893669-64-2 (1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine)

1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine
- F1639-0339
- 1-benzyl-4-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazine
- 2-[(4-benzyl-1-piperazinyl)sulfonyl]-4-chloro-5-methylphenyl methyl ether
- 893669-64-2
- AP-263/42373504
- VU0489423-1
- Z1539515058
- 1-benzyl-4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazine
- AKOS002286098
-
- Inchi: 1S/C19H23ClN2O3S/c1-15-12-18(25-2)19(13-17(15)20)26(23,24)22-10-8-21(9-11-22)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3
- InChI Key: NWCLFGGRDIYRKD-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC(=C(C=1)S(N1CCN(CC2C=CC=CC=2)CC1)(=O)=O)OC
Computed Properties
- Exact Mass: 394.1117915g/mol
- Monoisotopic Mass: 394.1117915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 58.2Ų
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1639-0339-1mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-4mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-2mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-50mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-30mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-40mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-15mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-25mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-5mg |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1639-0339-10μmol |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine |
893669-64-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine Related Literature
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
2. Book reviews
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine
Comprehensive Overview of 1-Benzyl-4-(5-Chloro-2-Methoxy-4-Methylbenzenesulfonyl)Piperazine (CAS No. 893669-64-2)
1-Benzyl-4-(5-Chloro-2-Methoxy-4-Methylbenzenesulfonyl)Piperazine (CAS No. 893669-64-2) is a structurally complex organic compound with a unique molecular architecture that positions it as a valuable scaffold in medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are six-membered heterocyclic amines known for their versatility in drug design. The molecule features a benzyl group at the 1-position of the piperazine ring, while the 4-position is substituted with a 5-chloro, 2-methoxy, and 4-methyl-substituted benzenesulfonyl group. This intricate substitution pattern confers distinct physicochemical properties, making it a focal point for studies on structure–activity relationships (SAR) in drug development.
The core structure of this compound—piperazine—is widely recognized for its ability to modulate various biological targets, including GABA receptors, serotonin transporters, and ion channels. The introduction of the sulfonamide functionality (–SO₂–NH–) at the 4-position introduces additional hydrogen bonding capabilities and enhances lipophilicity, which are critical for optimizing drug-like properties such as solubility and membrane permeability. The presence of multiple substituents on the benzene ring (e.g., chlorine, methoxy, and methyl groups) further diversifies its interactions with biological systems. Recent studies have highlighted how such substituents can influence pharmacokinetics and selectivity toward specific enzyme or receptor subtypes.
In terms of synthetic methodology, the preparation of CAS No. 893669-64-2 typically involves multi-step organic reactions that leverage modern synthetic strategies such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, the formation of the sulfonamide linkage between the piperazine ring and the benzene derivative is often achieved through amide bond formation under controlled conditions to avoid side reactions with other functional groups like methoxy or methyl moieties. Researchers have also explored microwave-assisted synthesis to improve reaction efficiency while maintaining regioselectivity in the placement of substituents on the aromatic ring.
The compound's potential applications span several therapeutic areas due to its tunable pharmacophore properties. In neuropharmacology, derivatives of this scaffold have been investigated for their activity against central nervous system disorders such as depression and anxiety disorders by modulating monoamine neurotransmitter systems via interactions with serotonin reuptake transporters (SERT). Additionally, preliminary data from high-throughput screening campaigns suggest that compounds containing similar sulfonamide-piperazine motifs exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), although further validation is required to confirm these findings in clinical settings.
A key aspect distinguishing this compound from related analogs lies in its electronic distribution across both rings: The electron-withdrawing nature of chlorine atoms combined with electron-donating methoxy groups creates an asymmetric charge distribution that may facilitate specific binding modes within protein active sites compared to symmetrical analogs lacking these features. Computational modeling studies published recently in journals like *Journal of Medicinal Chemistry* support this hypothesis by demonstrating enhanced docking scores when simulating interactions between this compound and target proteins involved in metabolic pathways associated with diabetes mellitus management.
To ensure safe handling during experimental work involving this substance, appropriate safety protocols should be followed despite no indication that it falls under restricted categories per se; however, standard laboratory practices regarding personal protective equipment (PPE) use remain essential given unknown long-term exposure risks inherent to many research chemicals even if they do not fall explicitly under definitions related to hazardous materials or controlled substances according to current regulatory frameworks governing chemical substances globally.
Ongoing research continues exploring novel applications for molecules bearing similar structural characteristics but modified peripheral substituents aiming at expanding their therapeutic utility beyond initial indications explored thus far without compromising overall safety profiles established through preclinical testing phases conducted under Good Laboratory Practice guidelines applicable internationally across academic institutions engaged heavily into translational medicine initiatives targeting unmet medical needs worldwide today.
893669-64-2 (1-benzyl-4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazine) Related Products
- 1706289-56-6(N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide)
- 1253791-90-0(1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione)
- 2229101-74-8(3-{3-(difluoromethyl)sulfanylphenyl}-1-methyl-1H-pyrazole-5-carboxylic acid)
- 475237-31-1((2,6-dimethylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate)
- 99065-80-2(methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate)
- 872994-18-8(N-2-(6-{(benzylcarbamoyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)ethylbenzamide)
- 2137808-45-6(Oxazole, 5-(bromomethyl)-2-(methoxymethyl)-)
- 3160-35-8(4-Hydroxybenzylideneacetone)
- 93703-10-7(1H-Pyrazolo[4,3-b]quinoline, 9-chloro-1,7-dimethyl-)
- 1805240-71-4(Methyl 2-bromo-3-(difluoromethyl)-5-methylpyridine-6-carboxylate)



